7-methyloxindole 7-methyloxindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481911
InChI: InChI=1S/C9H7NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-5H,1H3
SMILES: CC1=CC=CC2=CC(=O)N=C12
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol

7-methyloxindole

CAS No.:

Cat. No.: VC13481911

Molecular Formula: C9H7NO

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

7-methyloxindole -

Specification

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
IUPAC Name 7-methylindol-2-one
Standard InChI InChI=1S/C9H7NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-5H,1H3
Standard InChI Key PLZOMHFNZQIUJR-UHFFFAOYSA-N
SMILES CC1=CC=CC2=CC(=O)N=C12
Canonical SMILES CC1=CC=CC2=CC(=O)N=C12

Introduction

Chemical Identity and Structural Properties

7-Methyloxindole (IUPAC name: 7-methyl-1,3-dihydro-2H-indol-2-one) is a derivative of oxindole, a naturally occurring heterocycle found in plant alkaloids and synthetic pharmaceuticals. Its molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol. The compound’s structure consists of a benzene ring fused to a five-membered lactam ring, with a methyl group (-CH₃) substituted at the 7-position (Figure 1).

Physicochemical Properties

While direct data on 7-methyloxindole’s physical properties are scarce in the provided sources, related compounds offer insights. For example, methyl oxindole-7-carboxylate (CAS 380427-39-4), a derivative, has a density of 1.3±0.1 g/cm³, a boiling point of 402.7±45.0°C, and a melting point of 182–184°C . These values suggest that 7-methyloxindole derivatives exhibit moderate thermal stability and solubility in polar organic solvents.

Synthesis and Manufacturing

The synthesis of 7-methyloxindole derivatives is well-documented in patent literature. A key method involves the condensation of 7-methylisatin with ketones under basic conditions:

Example Synthesis from US3282959A

  • Formation of 3-Acetonyl-3-Hydroxy-7-Methyloxindole:

    • 7-Methylisatin (20 g) is suspended in acetone (150 mL) and treated with diethylamine (4 mL).

    • The mixture is stirred at room temperature for 3 hours, followed by overnight standing.

    • The product precipitates and is recrystallized from acetone, yielding a melting point of 201–202°C .

  • Reduction to 7-Methyl-α-Methyltryptamine:

    • 3-Acetonyl-3-hydroxy-7-methyloxindoleoxime (11.9 g) is reacted with lithium aluminum hydride (10 g) in tetrahydrofuran.

    • After refluxing for 4 hours, the mixture is cooled, hydrolyzed, and distilled under vacuum to isolate the final product .

This two-step process highlights the utility of 7-methyloxindole intermediates in synthesizing tryptamine derivatives, which are explored for their psychoactive and therapeutic properties.

Applications in Pharmaceutical Synthesis

7-Methyloxindole serves as a critical intermediate in synthesizing bioactive molecules:

Tryptamine Derivatives

  • 7-Methyl-α-Methyltryptamine: Synthesized via reductive amination of 3-acetonyl-3-hydroxy-7-methyloxindoleoxime, this compound exhibits a boiling point of 156–158°C/0.2 mm Hg and a melting point of 106–107°C . Such derivatives are studied for their serotonin receptor modulation.

Anticancer Agents

3-Arylidene-2-oxindoles derived from 7-methyloxindole analogs show promise as kinase inhibitors, targeting pathways in cancer cell proliferation .

Recent Research and Future Directions

Recent studies emphasize the oxindole scaffold’s versatility:

  • NQO2 Inhibitors: Optimization of 3-arylidene-2-oxindoles could yield selective inhibitors for cancer therapy .

  • Anti-Inflammatory Drugs: 7-Aza-2-oxindole derivatives like 7i and 8e are advancing toward preclinical trials for sepsis .

Future research should explore:

  • The direct biological activity of 7-methyloxindole.

  • Structure-activity relationships (SAR) of methyl-substituted oxindoles.

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